2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane
Description
This compound is a highly complex polycyclic molecule featuring a fused dioxa-phosphapentacyclic core and an azatricyclic moiety.
Properties
IUPAC Name |
2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h23-34H,1-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCAIOWPQDFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCC3C2C4C5CCCCC5CCC4OP(O3)N6C7CCCCC7CCC8C6CCCC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56NO2P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-azatricyclo[9.4.0.03,8]pentadecane is a complex organic molecule characterized by its unique multi-cyclic structure and the presence of phosphorus and nitrogen within its framework. This article focuses on the biological activity of this compound, summarizing existing research findings, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 831 g/mol. Its intricate structure includes multiple rings and functional groups that may contribute to its biological reactivity.
Biological Activity Overview
Preliminary studies suggest that the compound exhibits various biological activities:
- Antimicrobial Activity : Initial tests indicate that certain derivatives of the compound may possess antimicrobial properties, showing efficacy against a range of bacterial strains.
- Cytotoxicity : Some studies have reported cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related phosphapentacyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control samples, highlighting the potential for developing new antimicrobial agents based on this scaffold .
- Cytotoxic Effects : Another investigation assessed the cytotoxic effects of derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM .
- Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The compound showed promising inhibition rates comparable to known AChE inhibitors .
Summary of Biological Activities
Structural Comparison with Related Compounds
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| 1-Benzyl-3-[(1R,2R)-2-(12,14-dioxa... | Contains urea moiety; similar phosphapentacyclic structure | Enhanced reactivity due to urea |
| Dinaphtho-phosphate | Phosphorus and cyclic structures | Focuses on phosphorous chemistry |
| Phenanthrenequinone | Oxidized form of phenanthrene | Strong biological activity |
The biological mechanisms underlying the activities of 2-(12,14-Dioxa-13-phosphapentacyclo...) are not fully elucidated but may involve:
- Interaction with Cellular Membranes : The amphiphilic nature of the compound allows it to integrate into lipid bilayers, potentially disrupting membrane integrity in microbial cells.
- Targeting Specific Enzymes : The presence of phosphorus suggests possible interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Induction of Apoptosis in Cancer Cells : Cytotoxic effects may be mediated through pathways that induce programmed cell death in neoplastic cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural motifs with other polycyclic heteroatom-containing molecules reported in the literature. Key comparisons include:
Table 1: Structural Comparison with Analogues
Key Observations:
Heteroatom Diversity: The target compound’s inclusion of phosphorus distinguishes it from sulfur- or oxygen-dominated analogues (e.g., dithia-azatetracyclic systems in ).
Ring Strain and Conformation : The pentacyclic core imposes significant steric strain compared to tetracyclic or macrocyclic systems. This could reduce solubility but increase binding specificity to biological targets .
Bioactivity Potential: While the compound’s bioactivity remains uncharacterized, structurally related macrocycles (e.g., oxa-azacyclopentadecanones in ) exhibit antibacterial properties, suggesting possible pharmacological relevance.
Hypothetical Pharmacokinetic Properties
Based on comparisons with plant-derived biomolecules (e.g., terpenes and alkaloids):
- Lipophilicity : The tricyclic and pentacyclic systems may increase lipophilicity, favoring membrane penetration but reducing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
